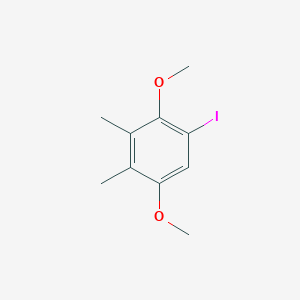

1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene

Description

1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene is a substituted aromatic compound characterized by an iodine atom at position 1, two methoxy groups at positions 2 and 5, and two methyl groups at positions 3 and 2. Its molecular formula is C₁₀H₁₃IO₂, with an average molecular mass of 292.12 g/mol. The compound’s structure combines electron-donating substituents (methoxy and methyl groups) with a heavy halogen (iodine), making it relevant in synthetic chemistry for coupling reactions and material science applications.

Properties

CAS No. |

92015-14-0 |

|---|---|

Molecular Formula |

C10H13IO2 |

Molecular Weight |

292.11 g/mol |

IUPAC Name |

1-iodo-2,5-dimethoxy-3,4-dimethylbenzene |

InChI |

InChI=1S/C10H13IO2/c1-6-7(2)10(13-4)8(11)5-9(6)12-3/h5H,1-4H3 |

InChI Key |

ANSFSWBTSTURGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1OC)I)OC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene can be achieved through several methods. One common approach involves the iodination of 2,5-dimethoxy-3,4-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial production methods for this compound may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic compounds.

Oxidation Reactions: The methoxy and methyl groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position of the substituents on the benzene ring.

Scientific Research Applications

1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.

Medicine: It has potential applications in the development of diagnostic agents and therapeutic drugs. Its ability to undergo selective chemical reactions makes it a useful tool in medicinal chemistry.

Industry: The compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which 1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In general, the iodine atom can act as a leaving group in substitution reactions, allowing for the introduction of other functional groups. The methoxy and methyl groups can participate in various oxidation and reduction reactions, leading to the formation of different products.

The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used. For example, in biological systems, the compound may interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Iodo-3,4-dimethylbenzene (C₈H₉I)

- Structure : Methyl groups at positions 3 and 4; lacks methoxy groups.

- Molecular Mass : 232.06 g/mol .

- Reactivity: In mechanochemical reductive coupling reactions, this compound showed 0% conversion to product without DMF, highlighting its low intrinsic reactivity under solvent-free conditions .

- Applications : Primarily used as a precursor in cross-coupling reactions due to its simple substitution pattern.

1-Iodo-3,5-dimethylbenzene (C₈H₉I)

- Structure : Methyl groups at positions 3 and 3.

- Reactivity : Exhibited 17% conversion to product without DMF , marginally higher than 1-iodo-3,4-dimethylbenzene, suggesting that substituent positioning influences steric and electronic effects .

- Key Difference : The para-methyl groups may stabilize transition states in reactions, enhancing reactivity compared to ortho-methylated analogs.

1-Iodo-2,3-dimethoxybenzene (C₈H₉IO₂)

- Structure : Methoxy groups at positions 2 and 3; lacks methyl groups.

- Molecular Mass : 264.06 g/mol .

1,2-Diiodo-4,5-dimethylbenzene (C₈H₈I₂)

- Structure : Two iodine atoms at positions 1 and 2; methyl groups at 4 and 5.

- Crystal Structure : Exhibits steric repulsion between ortho-iodine atoms, leading to elongated C–C bonds (average 1.387 Å) and distorted bond angles (C–C–I ≈ 123°) .

- Comparison: The diiodo substitution reduces solubility and increases molecular weight (361.96 g/mol), making it less versatile in solution-phase reactions compared to mono-iodinated analogs.

Reactivity Trends in Mechanochemical Reductive Coupling

The provided evidence highlights solvent-free reductive coupling of aryl iodides using Mn/Ni catalysts. Key findings for comparison:

| Compound | Conversion (0.5 eq. DMF) | Conversion (No DMF) |

|---|---|---|

| 1-Iodo-3,4-dimethylbenzene | Moderate (~50%) | 0% |

| 1-Iodo-3,5-dimethylbenzene | High (>80%) | 17% |

Key Insight : Methoxy groups in 1-iodo-2,5-dimethoxy-3,4-dimethylbenzene may enhance reactivity compared to methyl-substituted analogs due to stronger electron donation, but steric hindrance from multiple substituents could offset this advantage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.